6-fluoro-4-oxo-N-(tetrahydro-2-furanylmethyl)-2-chromanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-4-oxo-N-(tetrahydro-2-furanylmethyl)-2-chromanecarboxamide is a synthetic organic compound that belongs to the class of chromanecarboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-4-oxo-N-(tetrahydro-2-furanylmethyl)-2-chromanecarboxamide typically involves multi-step organic reactions. The starting materials might include fluorinated aromatic compounds, chromanone derivatives, and tetrahydrofuran derivatives. Common synthetic routes may involve:
Fluorination: Introduction of the fluorine atom into the aromatic ring.
Cyclization: Formation of the chromane ring structure.
Amidation: Introduction of the carboxamide group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-4-oxo-N-(tetrahydro-2-furanylmethyl)-2-chromanecarboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its effects on biological systems.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 6-fluoro-4-oxo-N-(tetrahydro-2-furanylmethyl)-2-chromanecarboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
4-oxo-N-(tetrahydro-2-furanylmethyl)-2-chromanecarboxamide: Lacks the fluorine atom.
6-fluoro-4-oxo-2-chromanecarboxamide: Lacks the tetrahydrofuran moiety.
Uniqueness
The presence of both the fluorine atom and the tetrahydrofuran moiety in 6-fluoro-4-oxo-N-(tetrahydro-2-furanylmethyl)-2-chromanecarboxamide may confer unique biological properties, such as increased potency or selectivity for certain targets.
Properties
Molecular Formula |
C15H16FNO4 |
---|---|
Molecular Weight |
293.29 g/mol |
IUPAC Name |
6-fluoro-4-oxo-N-(oxolan-2-ylmethyl)-2,3-dihydrochromene-2-carboxamide |
InChI |
InChI=1S/C15H16FNO4/c16-9-3-4-13-11(6-9)12(18)7-14(21-13)15(19)17-8-10-2-1-5-20-10/h3-4,6,10,14H,1-2,5,7-8H2,(H,17,19) |
InChI Key |
DZGLNORJZBTRLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2CC(=O)C3=C(O2)C=CC(=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.